Actinomycindioic D acid, commonly known as dactinomycin, is a potent antibiotic and anticancer agent derived from the bacterium Streptomyces parvulus. This compound is notable for its ability to inhibit nucleic acid synthesis, making it valuable in cancer therapy and research. Dactinomycin was first isolated in the 1950s and has since been extensively studied for its biological activities and mechanisms of action.
Dactinomycin is classified as a member of the actinomycin family, which consists of polypeptide antibiotics. It is produced by the fermentation of Streptomyces species, particularly Streptomyces parvulus. The compound is characterized by a complex structure that includes a cyclic peptide core linked to a phenoxazone chromophore, which is crucial for its biological activity.
Dactinomycin can be synthesized through various methods, including fermentation processes utilizing specific strains of Streptomyces. The production typically involves culturing the bacteria in a nutrient-rich medium under controlled conditions to maximize yield. The compound can also be synthesized chemically through multi-step organic reactions, although this approach is less common due to the complexity of its structure.
The fermentation process generally involves:
The yield from fermentation can vary but typically ranges from 0.5 to 2 grams per liter of culture.
Dactinomycin has a complex molecular structure represented by the formula . Its structure consists of:
The molecular weight of dactinomycin is approximately 1255.42 g/mol. Its three-dimensional structure allows it to bind tightly to DNA, inhibiting transcription processes.
Dactinomycin primarily acts through its interaction with DNA. It intercalates between base pairs, preventing the transcription of RNA by RNA polymerase. This mechanism effectively halts protein synthesis in cells.
The binding affinity of dactinomycin to DNA is influenced by factors such as:
Dactinomycin exerts its effects by binding to DNA at specific sites, which inhibits the elongation phase of RNA synthesis. This action leads to:
Data from studies indicate that dactinomycin selectively affects rapidly dividing cells, which is why it is effective in cancer treatment.
Relevant analyses show that its stability can be affected by pH levels and the presence of reducing agents.
Dactinomycin has several scientific uses:
Actinomycin D (ActD), a chromopeptide antibiotic, features a planar phenoxazin-3-one chromophore linked to two identical pentapeptide lactone rings. The chromophore is responsible for intercalating into DNA, while the cyclic peptides stabilize binding through minor groove interactions. Each pentapeptide chain consists of L-threonine, D-valine, L-proline, N-methylglycine (sarcosine), and N-methyl-L-valine, forming a rigid β-sheet structure. This architecture creates a "basket" that encapsulates the chromophore, sterically restricting its insertion to specific DNA sequences. The peptide rings further confer sequence specificity by forming hydrogen bonds between threonine residues and guanine bases in DNA [4] [9].
Table 1: Key Structural Components of Actinomycin D
Component | Chemical Features | Functional Role |
---|---|---|
Phenoxazinone Chromophore | Planar, heterocyclic, aromatic system | DNA intercalation; UV-Vis/fluorescence activity |
Pentapeptide Lactones | Cyclic; contains D-valine and N-methylated residues | Minor groove binding; hydrogen bonding to guanine |
Chromophore-Peptide Linkage | Amide bonds at C1 and C9 of chromophore | Stabilizes 3D conformation; enables DNA recognition |
The stereochemistry of ActD dictates its preference for GpC (guanine-cytosine) sequences in duplex DNA. The L-threonine residues hydrogen-bond with the N3 and N2 atoms of adjacent guanines, while the D-valine residues enhance hydrophobic contacts with the DNA backbone. ActD binding induces significant DNA distortion, including:
Notably, ActD also binds non-canonical sequences:
ActD-DNA stability is driven by enthalpy (ΔH ≈ −45 kJ/mol) from hydrophobic stacking and hydrogen bonding, outweighing entropic penalties from DNA conformational changes. Key thermodynamic parameters include:
Table 2: Thermodynamic Parameters of ActD-DNA Binding
DNA Sequence | Binding Constant (Ka, M−1) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
---|---|---|---|---|
Duplex GpC site | 106–107 | −42.1 | −44.8 | −2.7 |
5′-XAG-3′ hairpin | ≥107 | −46.2 | −48.9 | −2.7 |
5′-CCGTT3GTGG-3′ | 2.3 × 107 | −50.4 | −52.3 | −1.9 |
Van der Waals interactions between the chromophore and DNA bases contribute ∼70% of the binding energy, while electrostatic repulsion between peptide carbonyls and DNA phosphate groups destabilizes complexes by ∼15 kJ/mol. Mismatched sequences (e.g., G:G or G:T) enhance stability by 2-fold compared to Watson-Crick pairs due to optimized chromophore stacking [4] [8].
ActD exhibits low water solubility (0.34 mg/mL at 25°C) due to its hydrophobic chromophore and peptide rings. It is soluble in ethanol (25 mg/mL) and DMSO (50 mg/mL), with a calculated partition coefficient (log P) of 3.8, indicating high lipophilicity. This property facilitates membrane permeation but necessitates formulation with solubilizing agents for clinical use. The molecule’s polarity is dominated by the chromophore’s ketone and amine groups (calculated dipole moment: 8.2 Debye), while the methyl/ethyl groups on peptide residues enhance hydrophobicity [7] [9].
UV-Vis Spectroscopy
ActD shows characteristic absorbance at:
Circular Dichroism (CD)
NMR Spectroscopy
1H NMR reveals:
Table 3: Spectroscopic Signatures of Actinomycin D States
Technique | Free ActD | DNA-Bound ActD | Structural Implication |
---|---|---|---|
UV-Vis | λmax = 440 nm | λmax = 425 nm; hyperchromicity | Chromophore dehydration/base stacking |
CD | θ295 = −8,000 deg·cm2/dmol | θ310 = +10,000 deg·cm2/dmol | DNA bending and unwinding |
NMR | Thr NH: δ 7.2 ppm | Thr NH: δ 8.0 ppm | Hydrogen bonding to guanine |
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